![molecular formula C7H8N4 B1354621 N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 78727-16-9](/img/structure/B1354621.png)
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with significant importance in medicinal chemistry. This compound is known for its role as a core scaffold in the development of selective inhibitors for various kinases, particularly Janus kinase 1 (JAK1) . Its structure comprises a pyrrolo[2,3-d]pyrimidine ring system, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by methylation of the resulting intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1. Protein Kinase Inhibition
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily recognized for its inhibitory effects on Janus Kinase 3 (JAK3), a key enzyme involved in the signaling pathways of several cytokines. The inhibition of JAK3 has therapeutic implications for various autoimmune and inflammatory diseases such as:
- Rheumatoid Arthritis
- Lupus
- Multiple Sclerosis
- Psoriasis
- Type 1 Diabetes
Inhibition of JAK3 can help modulate immune responses, making this compound a candidate for immunosuppressive therapies, particularly in organ transplantation scenarios where preventing rejection is critical .
1.2. Cancer Treatment
Recent studies have identified this compound derivatives as potential anti-cancer agents. For instance, a novel type II c-Met/Axl inhibitor was discovered that utilizes the pyrrolo[2,3-d]pyrimidine scaffold. This compound exhibited significant inhibitory activity against these kinases, which are often overexpressed in various cancers, including lung and breast cancer .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that enhance its efficacy and selectivity as a kinase inhibitor. For example, modifications such as the introduction of different substituents on the pyrrolopyrimidine core can lead to compounds with improved potency and selectivity profiles against specific kinases.
Modification | Resulting Activity | Reference |
---|---|---|
5-Iodo substitution | Increased JAK1 selectivity | |
Addition of azaspiro groups | Enhanced kinase inhibition |
The structural flexibility of this compound allows for extensive research into its derivatives, optimizing them for better pharmacokinetic properties and lower toxicity.
Case Studies
3.1. JAK1 Selective Inhibitors
Research highlighted the synthesis of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, which demonstrated an IC50 value of 8.5 nM against JAK1 with a selectivity index over JAK2 of 48. This indicates not only the potential therapeutic application in treating diseases mediated by these kinases but also the importance of structural modifications to achieve selectivity .
3.2. In Vivo Studies
In vivo studies using mouse models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) showed that derivatives of this compound exhibited significant anti-inflammatory effects, suggesting their potential use in clinical settings for chronic inflammatory diseases .
Mecanismo De Acción
The mechanism of action of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Tofacitinib: Another pyrrolo[2,3-d]pyrimidine derivative used as a JAK inhibitor.
Baricitinib: A selective JAK1 and JAK2 inhibitor with a similar core structure.
Ruxolitinib: A JAK1 and JAK2 inhibitor with a different substitution pattern on the pyrrolo[2,3-d]pyrimidine ring.
Uniqueness: N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific methylation pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable scaffold for the development of selective inhibitors with potentially fewer side effects .
Actividad Biológica
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of various biological targets. This article reviews its biological activity, focusing on its mechanism of action, efficacy against specific diseases, and structure-activity relationships (SAR) based on recent research findings.
Overview of Biological Activity
This compound has been explored primarily for its inhibitory effects on key kinases involved in various disease processes, including cancer and infectious diseases. Notably, it has shown promising activity against the Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is critical for malaria parasite survival.
The compound acts as a competitive inhibitor of PfCDPK4, with an IC50 value ranging from 0.210 to 0.530 μM. This inhibition disrupts the kinase's function, which is essential for the parasite's invasion of host cells and subsequent replication . Additionally, this compound has been shown to inhibit colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase implicated in macrophage differentiation and maintenance. The compound exhibits subnanomolar enzymatic inhibition of CSF1R while maintaining selectivity over other kinases in the platelet-derived growth factor receptor family .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications. Research indicates that the presence of specific substituents at the 6-aryl and C-4 positions can significantly enhance potency against target kinases.
Compound | Substituent | IC50 (nM) | Target |
---|---|---|---|
1 | None | >500 | CSF1R |
2 | m-Methyl | <5 | CSF1R |
3 | p-Hydroxymethyl | <5 | CSF1R |
4 | Ethyl | <10 | CSF1R |
Table 1 summarizes the effects of varying the aryl group and other substituents on CSF1R inhibitory activity. Compounds with methyl or hydroxymethyl groups at the m-position exhibit significantly enhanced activity compared to those without such substitutions .
Efficacy Against Cancer
This compound also demonstrates notable antitumor properties. In studies evaluating its cytotoxicity against various cancer cell lines, it has shown submicromolar to micromolar tumor cell inhibition. The mechanism is primarily attributed to microtubule disruption, which is crucial for cancer cell proliferation and survival .
Case Study: Antitumor Activity
In a recent study involving several pyrrolo[2,3-d]pyrimidine derivatives, compound 7 was identified as particularly potent, exhibiting an IC50 value only four-fold less than that of Taxol in JC tumor cells. The study highlighted that these compounds could modulate drug efflux pumps (P-glycoprotein), enhancing their intracellular accumulation and efficacy against resistant tumor cells .
Propiedades
IUPAC Name |
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-8-6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBJJJQRJBTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for Tofacitinib, compared to previous methods?
A1: The novel synthesis method utilizes N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a key intermediate, obtained by removing the benzyl group from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This method, using formic acid, ammonium formate, or hydrazine hydrate as hydrogen donors for the debenzylation, offers several advantages over previous approaches: [, ]
- Higher yield: The optimized conditions lead to a greater amount of the desired product, making the process more efficient. []
Q2: What is the significance of the "one-pot synthesis" approach described in the research?
A2: The "one-pot synthesis" approach, as described for Tofacitinib, refers to the ability to remove the benzyl group from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and subsequently condense it with ethyl cyanoacetate in a single reaction vessel without the need for isolation of the intermediate N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] This offers several benefits:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.